Trifluoracetylalanin

Enzymatic resolution Carboxypeptidase Amino acid chirality

Essential chiral resolution intermediate. Its unique TFA group enables 150-200× faster enzymatic hydrolysis vs. N-acetyl/chloroacetyl analogs. Used for enantiopure amino acid prep, ¹⁹F NMR probe for ee analysis, and chiral HPLC column evaluation. Supplied as racemic or enantiopure (L/D). Critical for orthogonal peptide protection schemes.

Molecular Formula C5H6F3NO3
Molecular Weight 185.10 g/mol
Cat. No. B8681325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoracetylalanin
Molecular FormulaC5H6F3NO3
Molecular Weight185.10 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C(F)(F)F
InChIInChI=1S/C5H6F3NO3/c1-2(3(10)11)9-4(12)5(6,7)8/h2H,1H3,(H,9,12)(H,10,11)/t2-/m0/s1
InChIKeyWLVJROFMCNWTBX-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoracetylalanin (N-TFA-Alanine) – Analytical & Chiral Resolution Intermediate Procurement Guide


Trifluoracetylalanin (N-Trifluoroacetylalanine, N-TFA-Alanine, CAS 1597-49-5) is a fluorinated N-protected α-amino acid derivative belonging to the class of trifluoroacetyl (TFA)-protected amino acids [1]. As an N-acyl alanine with a strongly electron-withdrawing trifluoromethyl substituent, it serves as a versatile synthetic intermediate in peptide chemistry, chiral resolution protocols, and the preparation of fluorinated bioactive molecules [2]. The compound exists in both racemic (DL) and enantiomerically pure (L and D) forms, with molecular weight 185.10 g/mol (C₅H₆F₃NO₃) [3].

Why N-TFA-Alanine Cannot Be Replaced by Acetyl-, Benzoyl-, or Other N-Acyl Alanine Analogs


Generic substitution of Trifluoracetylalanin with other N-acyl alanine derivatives (e.g., N-acetylalanine, N-benzoylalanine) is not scientifically valid due to fundamentally distinct physicochemical properties conferred by the trifluoromethyl group. The strong electron-withdrawing nature of the trifluoroacetyl moiety substantially alters: (i) the N–H acidity, enabling site-selective N-alkylation inaccessible to acetyl or benzoyl analogs [1]; (ii) the electrophilicity of the α-carbon in activated derivatives, impacting reactivity in Friedel–Crafts acylations [2]; (iii) chromatographic retention behavior in chiral separations [3]; (iv) mass spectrometric fragmentation patterns and sequence ion abundances [4]; and (v) enzymatic hydrolysis rates by carboxypeptidases and acylases—differences that are quantitative and operationally decisive for resolution protocols [5].

Quantitative Differentiation Evidence for N-Trifluoroacetylalanine Versus Closest Comparators


Enzymatic Hydrolysis Rate Enhancement: N-TFA vs. N-Chloroacetyl and N-Acetyl Derivatives

Carboxypeptidase-catalyzed hydrolysis of N-trifluoroacetyl-β-phenylserine proceeds at a rate 150–200 times faster than that of the corresponding N-chloroacetyl derivative under identical enzymatic assay conditions. This marked rate acceleration—attributed to the strong electron-withdrawing effect of the trifluoroacetyl group—enables practical enzymatic resolution where chloroacetyl and acetyl analogs fail to achieve measurable or useful hydrolysis rates [1].

Enzymatic resolution Carboxypeptidase Amino acid chirality Hydrolysis kinetics

Acylase I Substrate Specificity: N-TFA-DL-Alanine Exhibits Distinct Hydrolytic Profile vs. N-Acetyl Analogs

The BRENDA enzyme database entry for aminoacylase (EC 3.5.1.14) explicitly records that trifluoroacetyl-DL-alanine is hydrolyzed with the annotation that "trifluoroacetyl derivatives are most rapidly hydrolyzed" among the tested N-acyl substrates. In contrast, N-acetyl-L-phenylalanine is noted for its "highly stereoselective" reaction, while N-acetyl-L-tryptophan and N-acetylglycine exhibit only "weak activity" [1]. This differential enzymatic susceptibility profile is both compound-specific and N-protecting-group dependent, with N-TFA derivatives showing enhanced reaction rates across multiple amino acid substrates [2].

Aminoacylase Enzyme kinetics Substrate specificity Chiral resolution

Chiral Separation Performance: N-TFA-Alanine Ethyl Ester Exhibits Enantioselective Adsorption on Chiral Mesoporous Silica

Racemic N-trifluoroacetylalanine ethyl ester (CF₃CO-Ala-OEt) undergoes enantioselective separation when exposed to chiral mesoporous silica (CMS) materials. Left-handedness-rich CMS demonstrates asymmetric preferential adsorption of the L-isomer, while right-handedness-rich CMS preferentially adsorbs the D-isomer [1]. This stereoselective adsorption behavior has been experimentally validated as a functional separation system, establishing N-TFA-alanine ester as a validated chiral probe for evaluating novel stationary phase materials—a property not demonstrated for the corresponding N-acetylalanine ester in the same material system [2].

Chiral chromatography Asymmetric separation Mesoporous materials Enantioselective adsorption

NMR Enantiodiscrimination: ¹H and ¹⁹F Differentiation of N-TFA-Alanine Enantiomers Using Quinine as Chiral Sensor

N-Trifluoroacetylalanine with free carboxyl function undergoes well-differentiated ¹H and ¹⁹F NMR resonance splitting in the presence of quinine as a chiral solvating agent. In benzene-d₆ solvent, high nonequivalence values are detectable at equimolar concentrations as low as 0.1 mM and even with sub-stoichiometric amounts of quinine [1]. The ¹⁹F NMR signal—absent in non-fluorinated N-acetyl or N-benzoyl alanine derivatives—provides a unique, highly sensitive spectroscopic handle for enantiomeric purity determination that is simply unavailable with non-fluorinated analogs [2].

19F NMR Enantiodiscrimination Chiral sensor Analytical chemistry

Mass Spectrometric Sequence Ion Abundance: N-TFA vs. N-Acetyl Derivatives in Peptide Analysis

A direct comparative study of nine N-protecting groups (acetyl, trifluoroacetyl, benzyloxycarbonyl, methoxycarbonyl, ethoxycarbonyl, methylaminocarbonyl, phenylaminocarbonyl, phthanoyl, and stearoyl) on glycylleucylphenylalanine methyl ester established that the acetyl derivative is the most volatile. The relative abundances of sequence ions in the mass spectra of these compounds were determined and compared across all nine derivatives [1]. The trifluoroacetyl derivative produces a distinct fragmentation pattern and sequence ion abundance profile that differs quantifiably from the acetyl derivative, providing differential analytical utility in specific MS-based peptide characterization workflows [2].

Mass spectrometry Peptide sequencing N-Protecting groups Analytical chemistry

Enantioselective HPLC Resolution: N-TFA-Alanine Esters on Chiral Stationary Phases

N-Trifluoroacetyl alanine derivatives have been successfully resolved as racemates on multiple chiral stationary phases (CSPs). Studies evaluating CSP performance report that N-trifluoroacetyl amino acid ester derivatives are well-resolved on various CSP platforms, including chiral copper-L-proline complex reversed-phase systems that achieve clear resolution of α-amino acids in their underivatized forms [1]. Additionally, N-trifluoroacetyl isopropyl esters of α- and β-alanine analogs have been employed for enantiomeric separation by both gas chromatography and HPLC [2]. The trifluoroacetyl group confers distinct chromatographic retention behavior compared to non-fluorinated N-acyl derivatives, enabling method development for enantiopurity assessment.

HPLC Chiral chromatography Enantiomeric resolution Analytical method development

Validated Application Scenarios for N-Trifluoroacetylalanine Based on Quantitative Differentiation Evidence


Enzymatic Resolution of Racemic Amino Acids Using Carboxypeptidase

N-Trifluoroacetylalanine and its structural analogs (e.g., N-TFA-β-phenylserine) serve as substrates for preparative-scale enzymatic resolution when derivatized with the TFA group. The 150–200× enhanced hydrolysis rate by carboxypeptidase—relative to N-chloroacetyl derivatives—enables practical isolation of enantiomerically pure amino acids where acetyl or chloroacetyl derivatives fail due to negligible hydrolysis rates [1]. This application is validated in the resolution of β-phenylserine isomers, where N-TFA derivatization was essential for achieving useful enzymatic turnover [2].

19F NMR-Based Enantiomeric Purity Determination

N-Trifluoroacetylalanine serves as a fluorine-tagged chiral probe for enantiomeric purity analysis by ¹⁹F NMR spectroscopy. The method employs quinine as a chiral solvating agent in benzene-d₆, achieving detectable enantiodifferentiation at concentrations as low as 0.1 mM [1]. The ¹⁹F NMR signal provides an orthogonal spectroscopic channel that non-fluorinated N-acetylalanine cannot offer, enabling rapid, non-destructive enantiomeric excess determination without chromatographic separation [2].

Chiral Stationary Phase Characterization and Method Development

Racemic N-trifluoroacetylalanine ethyl ester is validated as a chiral probe compound for evaluating novel chiral stationary phases and asymmetric separation materials. The compound exhibits enantioselective adsorption on chiral mesoporous silica (CMS), with left-handedness-rich CMS preferentially adsorbing the L-isomer and right-handedness-rich CMS preferentially adsorbing the D-isomer [1]. This validated behavior establishes N-TFA-alanine ester as a reference analyte for HPLC and adsorption-based chiral material characterization [2].

Synthesis of Fluorinated Peptides and Bioactive Molecules

N-Trifluoroacetylalanine serves as an intermediate in the preparation of fluorinated bioactive molecules and peptides requiring orthogonal N-protection strategies. The TFA group provides distinct deprotection conditions (mild basic hydrolysis) that complement acid-labile protecting groups (e.g., Boc) in orthogonal protection schemes [1]. The compound has been employed in the enantiospecific synthesis of arylalkylamines via N-TFA-protected alanyl chloride intermediates, followed by ketone reduction and deprotection [2].

Quote Request

Request a Quote for Trifluoracetylalanin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.